molecular formula C13H20Cl2N2 B2583317 N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride CAS No. 1353954-92-3

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B2583317
CAS No.: 1353954-92-3
M. Wt: 275.22
InChI Key: VYOZOKDQCKKDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further bonded to a diamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with cyclohexane-1,2-diamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The purification process may include multiple steps, such as filtration, distillation, and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
  • N1-(2-Chlorobenzyl)cyclohexane-1,3-diamine hydrochloride

Comparison: N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the position of the diamine group on the cyclohexane ring. This positional difference can lead to variations in chemical reactivity, biological activity, and physical properties. For example, the 1,2-diamine derivative may have different binding affinities to biological targets compared to the 1,4-diamine derivative, resulting in distinct pharmacological profiles.

Properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOZOKDQCKKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.